REACTION_CXSMILES
|
[OH-:1].[K+].CC(C[C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=1)(C(OCC)=O)C(OCC)=O.Cl.[OH2:27]>C(O)C.C(OCC)(=O)C>[CH3:17][CH:18]([CH2:23][C:19]1[C:18]2[C:23](=[CH:24][CH:25]=[CH:16][CH:17]=2)[CH:22]=[CH:21][CH:20]=1)[C:19]([OH:27])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
compound 1
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
The residue was stirred with hexane for crystallization
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were evaporated completely
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CC1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |